1-(2,4-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(2,4-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic compound It is characterized by the presence of a pyrrolidinone ring substituted with a 2,4-dimethylphenyl group and a 1-ethylbenzimidazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the 2,4-dimethylphenyl group and the 1-ethylbenzimidazol-2-yl group can be done through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts can be used to facilitate these reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one: Similar structure with a methyl group instead of an ethyl group.
1-(2,4-Dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-3-one: Similar structure with a different position of the carbonyl group.
Uniqueness
1-(2,4-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is unique due to its specific substitution pattern and the combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-(2,4-Dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone core substituted with a dimethylphenyl group and a benzodiazolyl moiety. This structural configuration is significant for its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many pyrrolidinones act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
- Receptor Modulation : The benzodiazole component may interact with GABA receptors, influencing neurotransmission and exhibiting anxiolytic effects.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antioxidant | Exhibits free radical scavenging properties. |
Anticancer | Potential cytotoxic effects against various cancer cell lines. |
Neuroprotective | May protect neuronal cells from oxidative stress and apoptosis. |
Enzyme Inhibition | Inhibits AChE and other metabolic enzymes involved in neurotransmission. |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
- Anticancer Activity : A study revealed that similar benzodiazole derivatives showed significant cytotoxicity against colon carcinoma HCT-116 cells with IC50 values ranging from 6.2 µM to 43.4 µM . This suggests that the target compound may possess similar anticancer properties.
- Neuroprotective Effects : Research on related pyrrolidinones indicated their ability to protect neuronal cells from oxidative damage, which is critical in neurodegenerative diseases .
- Enzyme Inhibition : Compounds with structural similarities have been shown to effectively inhibit AChE, which is beneficial in treating conditions characterized by cholinergic dysfunction .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-4-23-19-8-6-5-7-17(19)22-21(23)16-12-20(25)24(13-16)18-10-9-14(2)11-15(18)3/h5-11,16H,4,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCUOBHKGYYYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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